Bienvenue dans la boutique en ligne BenchChem!

Dorzolamide N-Sulfonamide Dimer

HPLC method development impurity profiling chromatographic resolution

Dorzolamide N-Sulfonamide Dimer (CAS 199734-72-0) is a process-specific bis-adduct impurity formed during the synthesis of the carbonic anhydrase inhibitor dorzolamide hydrochloride. With a molecular formula of C20H29N3O8S6 and a molecular weight of 631.85 g/mol – approximately double that of the parent drug dorzolamide (324.4 g/mol) – this dimer is chemically defined as (4S,6S)-4-(ethylamino)-N-(((4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-yl)sulfonyl)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.

Molecular Formula C20H29N3O8S6
Molecular Weight 631.9 g/mol
Cat. No. B13428989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorzolamide N-Sulfonamide Dimer
Molecular FormulaC20H29N3O8S6
Molecular Weight631.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)C(CC4NCC)C)C
InChIInChI=1S/C20H29N3O8S6/c1-5-21-15-7-11(3)34(24,25)19-13(15)9-17(32-19)36(28,29)23-37(30,31)18-10-14-16(22-6-2)8-12(4)35(26,27)20(14)33-18/h9-12,15-16,21-23H,5-8H2,1-4H3/t11-,12-,15-,16-/m0/s1
InChIKeyOTVNOYKKKXGTOL-APYUEPQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dorzolamide N-Sulfonamide Dimer (CAS 199734-72-0) – Reference Standard for Dorzolamide Impurity Profiling and ANDA Filing


Dorzolamide N-Sulfonamide Dimer (CAS 199734-72-0) is a process-specific bis-adduct impurity formed during the synthesis of the carbonic anhydrase inhibitor dorzolamide hydrochloride . With a molecular formula of C20H29N3O8S6 and a molecular weight of 631.85 g/mol – approximately double that of the parent drug dorzolamide (324.4 g/mol) – this dimer is chemically defined as (4S,6S)-4-(ethylamino)-N-(((4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-yl)sulfonyl)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide [1]. It is supplied as a fully characterized reference standard with detailed Certificates of Analysis (CoA) including 1H-NMR, mass spectrometry, HPLC purity data, and IR spectroscopy, and is utilized for analytical method development, method validation (AMV), quality control (QC) applications, and regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for dorzolamide-containing products [2].

Why Dorzolamide N-Sulfonamide Dimer Cannot Be Substituted by Common Dorzolamide Pharmacopoeial Impurities in Analytical Workflows


Dorzolamide N-Sulfonamide Dimer is a process-specific, high-molecular-weight bis-adduct that is structurally distinct from the low-molecular-weight mononuclear impurities listed in pharmacopoeial monographs such as USP Related Compounds A, B, C, and D [1]. While USP Dorzolamide Hydrochloride monograph limits any individual unspecified impurity to ≤0.1% and total impurities to ≤0.5% [2], the dimer impurity arises through a specific synthetic pathway involving sulfonamide bridge formation between two dorzolamide moieties and is not captured by standard USP reference standards . Substituting a monomeric impurity reference (e.g., USP Dorzolamide Related Compound D, MW ~296–360) for the dimer (MW 631.85) would result in mismatched retention times, incorrect system suitability parameters, and inability to correctly identify and quantify this specific process impurity in HPLC or UPLC methods, potentially leading to failed regulatory submissions or incorrect impurity profiling [3].

Quantitative Differentiation Evidence for Dorzolamide N-Sulfonamide Dimer vs. Monomeric Dorzolamide-Related Impurities


Molecular Weight: Dorzolamide N-Sulfonamide Dimer (631.85 Da) vs. Parent Drug Dorzolamide (324.44 Da) – A ~1.95-Fold Difference Ensuring Definitive Chromatographic Separation

Dorzolamide N-Sulfonamide Dimer possesses a molecular weight of 631.85 g/mol (C20H29N3O8S6), representing a near-doubling of the parent drug dorzolamide (C10H16N2O4S3, MW 324.44 g/mol) [1]. This MW difference (307.41 Da; +94.8% increase) ensures that the dimer elutes at a substantially different retention time from the active pharmaceutical ingredient and all monomeric related substances in reversed-phase HPLC or UPLC systems [2]. In the validated UPLC method of Sharma et al. (2012), dorzolamide hydrochloride and its five impurities—all monomeric species with MW <400 Da—were separated with resolution >2.0 within a 30-minute run; the dimer, with its significantly higher MW and hydrophobicity, would be chromatographically resolved from these earlier-eluting monomeric impurities [2].

HPLC method development impurity profiling chromatographic resolution

Purity Specification: ≥98% (HPLC) for Dorzolamide N-Sulfonamide Dimer vs. Typical Pharmacopoeial Impurity Standards at 95–98%

Commercially available Dorzolamide N-Sulfonamide Dimer reference standard is supplied with a certified purity of ≥98% as determined by HPLC, accompanied by a comprehensive Certificate of Analysis including 1H-NMR, mass spectrometry, IR, and TGA data . In contrast, several Dorzolamide Impurity 3 (sodium salt form of the dimer) and other monomeric impurity standards are listed with a minimum purity specification of 98% (HPLC) without the same breadth of orthogonal characterization . The typical purity threshold of 98% for the dimer exceeds the general USP acceptance criterion for unspecified impurities (≤0.1% individually) and supports its use as a high-fidelity quantitative reference for impurity method validation and system suitability testing [1].

reference standard purity quality control HPLC assay

Melting Point: >192°C (with Decomposition) – Thermal Stability Indicator Distinguishing the Dimer from Lower-Melting Monomeric Impurities

Dorzolamide N-Sulfonamide Dimer exhibits a melting point exceeding 192°C with decomposition, as reported in its physicochemical data sheet . This thermal behavior is distinct from the parent drug dorzolamide hydrochloride (melting point ~250°C, depending on polymorphic form) and from certain monomeric degradation impurities that may exhibit lower melting ranges. For example, Dorzolamide Impurity 3 (a related process impurity) is listed with a melting point of 250°C (lit.) . The decomposition upon melting (>192°C dec.) indicates that the dimer undergoes thermal degradation near its melting transition, a property that can be exploited for identification via differential scanning calorimetry (DSC) or hot-stage microscopy during solid-state characterization .

thermal analysis solid-state characterization impurity identification

Predicted Density (1.62 g/cm³) and Boiling Point (863.7°C) – Physicochemical Descriptors Distinguishing the Dimer from Its Sodium Salt Form (Dorzolamide Impurity 3) and Monomeric Counterparts

The predicted density of Dorzolamide N-Sulfonamide Dimer is 1.62 ± 0.1 g/cm³, and its predicted boiling point is 863.7 ± 75.0 °C . These computed values, while not experimentally determined, provide distinct physicochemical descriptors that differentiate the dimer free base (CAS 199734-72-0) from its sodium salt form, Dorzolamide Impurity 3 (CAS 1417579-07-7), which has a different molecular formula (C20H29N3NaO8S6) and molecular weight (653.82 g/mol) [1]. In contrast, monomeric dorzolamide-related impurities (e.g., USP Related Compound D, C10H15N2O4S3·HCl) have significantly lower predicted boiling points and densities, reflecting their smaller molecular size. The pKa of the dimer is predicted as -4.88 ± 0.40, indicating a strongly acidic sulfonamide NH proton .

physicochemical characterization QSAR modeling reference standard selection

Storage Condition: -20°C Refrigerated Storage Required vs. Ambient Storage for Most Monomeric Dorzolamide Impurity Standards

Dorzolamide N-Sulfonamide Dimer requires storage at -20°C for long-term stability, as specified by multiple suppliers including Biozol and ChemicalBook . This is a more stringent requirement than most monomeric dorzolamide impurity standards, which are typically stored at 2–8°C (refrigerated) or even at ambient temperature. For example, Dorzolamide Impurity A (ent-Dorzolamide, CAS 120279-95-0) is specified for storage at 2–8°C [1], while Dorzolamide Related Compound B is stored at -20°C but is stable for 2 years under these conditions . The -20°C requirement for the dimer suggests greater thermal lability, possibly due to the strained sulfonamide bridge linking the two dorzolamide moieties, a structural feature absent in all monomeric impurities.

reference standard stability storage and handling supply chain

Procurement-Relevant Application Scenarios for Dorzolamide N-Sulfonamide Dimer Reference Standard in Pharmaceutical Development and QC


ANDA and NDA Regulatory Submission: Process-Specific Impurity Identification and Quantification

During ANDA or NDA filing for generic or new dorzolamide hydrochloride ophthalmic formulations, regulatory agencies require comprehensive identification and control of all process-related impurities exceeding the identification threshold (typically 0.1% for a maximum daily dose ≤2 mg) [1]. Dorzolamide N-Sulfonamide Dimer, being a by-product formed during the sulfonamide coupling step of dorzolamide synthesis , must be resolved from the API and all other known impurities in the validated HPLC or UPLC method. The dimer's high MW (631.85 g/mol) ensures baseline chromatographic separation from the parent drug and all monomeric related substances when using the gradient RP-HPLC conditions established in the literature (retention time window distinct from all USP-specified impurities) [2]. Procuring this specific dimer standard enables accurate retention time marking, system suitability verification, and quantitative determination of this impurity in drug substance and drug product batches, supporting successful regulatory review.

Analytical Method Development and Validation (AMV) for Forced Degradation Studies

Forced degradation (stress) studies are mandatory for demonstrating the stability-indicating capability of the analytical method for dorzolamide formulations [1]. While oxidative, thermal, acid, base, and photolytic stress conditions generate degradation-related impurities (e.g., N-deethyl dorzolamide, USP Related Compound D), the N-Sulfonamide Dimer is primarily a synthetic process impurity and may not form under standard forced degradation conditions . Its inclusion as a reference marker in the impurity mix allows the analytical method to be validated for specificity—demonstrating that the dimer peak does not co-elute with any degradation product peaks. The ≥98% purity of the commercially available dimer standard [2] ensures accurate relative response factor (RRF) determination against the dorzolamide API peak at 254 nm, supporting quantitative method validation per ICH Q2(R1) guidelines.

Quality Control Batch Release Testing for Dorzolamide API and Finished Drug Product

In routine QC batch release testing, every lot of dorzolamide hydrochloride drug substance and ophthalmic solution must comply with the impurity limits specified in the USP monograph: not more than 0.5% total impurities and not more than 0.1% for any individual unspecified impurity [1]. Dorzolamide N-Sulfonamide Dimer, when present as a process impurity, must be individually quantified and reported if ≥0.1%. The dimer reference standard enables accurate external standard calibration or relative retention time marking for this purpose. Its requirement for -20°C storage necessitates dedicated freezer capacity and cold-chain logistics planning for QC laboratories performing batch release testing across multiple manufacturing sites, an operational consideration not required for most monomeric impurity standards that are stable at 2–8°C.

Reference Standard Traceability for Pharmacopoeial Compliance and Supplier Qualification

While Dorzolamide N-Sulfonamide Dimer is not currently listed as a named impurity in the USP or EP monographs, its availability as a fully characterized reference standard with traceable Certificate of Analysis (including 1H-NMR, MS, HPLC, IR, and TGA data [1]) supports its use as an in-house working standard for impurity control strategies. During supplier qualification audits and pharmacopoeial compliance assessments, demonstrating that a well-characterized, high-purity dimer standard is used for process impurity monitoring strengthens the quality oversight narrative. The standard can also serve as a reference for establishing traceability against future pharmacopoeial standards (USP or EP) should the dimer be adopted as a specified impurity in monograph revisions, as noted by suppliers providing feasibility for pharmacopoeial traceability .

Quote Request

Request a Quote for Dorzolamide N-Sulfonamide Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.